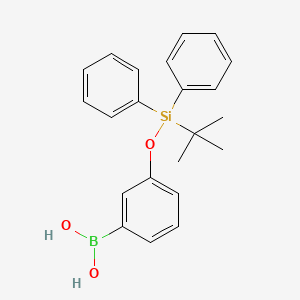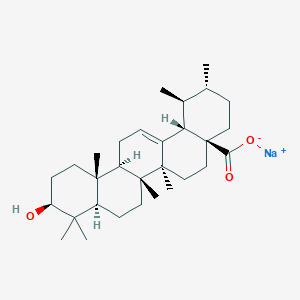
Sodium ursolate
Vue d'ensemble
Description
Sodium Ursolate is a pentacyclic triterpenoid acid that is manufactured by extraction of Salvia officinalis leaves, also known as common sage, Loquat leaves, and Olea europea . It is a white to off-white powder used as an antioxidant, and for anti-aging, skin lightening, and UV protection formulations .
Synthesis Analysis
The copper (II) complex of ursolic acid (Cu(II) UA) was synthesized and discussed in terms of its infrared, UV–visible spectra, quantum-chemical calculations at B3LYP/6-31G(d) level, and antioxidant capacity . The copper (II) complex was stable in methanolic solution with the molar ratio metal:ligand 1:1 .Molecular Structure Analysis
Sodium Ursolate has a molecular formula of C30H47NaO3 . Its average mass is 478.682 Da and its monoisotopic mass is 478.342285 Da .Physical And Chemical Properties Analysis
Sodium Ursolate is a white to off-white powder . It has a molecular formula of C30H47NaO3, an average mass of 478.682 Da, and a monoisotopic mass of 478.342285 Da .Applications De Recherche Scientifique
Enhanced Bioavailability and Trypanocidal Activity
- Study 1 : Sodium ursolate, combined with other substances, has been investigated for its trypanocidal properties. Specifically, a study prepared a solid dispersion of ursolic acid with poloxamer 407 and sodium caprate, which enhanced both the drug dissolution and in vivo trypanocidal activity against Chagas disease. This research highlighted the potential of sodium ursolate in improving the bioavailability and efficacy of drugs aimed at treating parasitic infections (Eloy et al., 2015).
Protective Role in Colitis Models
- Study 2 : Sodium ursolate has been observed to protect against intestinal damage in a Drosophila ulcerative colitis model induced by sodium dodecyl sulfate. The compound was effective in reducing oxidative stress and regulating key signaling pathways, suggesting its therapeutic potential in inflammatory bowel diseases (Wei et al., 2022).
Mitigation of Salt Stress in Rice
- Study 3 : Sodium ursolate has been studied for its effects on mitigating salt stress in rice, demonstrating an ability to enhance the plant's tolerance to salinity. This is achieved through modulating oxidative defense mechanisms and nitric oxide production, which can be vital for improving crop resilience under stress conditions (Long et al., 2020).
Role in Cancer and Tumor Treatment
- Study 4 : Ursolic acid, a component of sodium ursolate, has been in clinical trials for its anticancer and antitumor properties. Its application in treating skin wrinkles has also been explored, highlighting its diverse therapeutic potential (Sultana, 2011).
Formulation Enhancements for Increased Efficacy
- Study 5 : Research into the development and characterization of ursolic acid-sodium alginate complexes has shown promising results in improving the solubility, dissolution rate, and antioxidant abilities of ursolic acid. This suggests that sodium ursolate formulations can enhance the delivery and efficacy of lipophilic functional ingredients (Li et al., 2021).
Mécanisme D'action
Safety and Hazards
When handling Sodium Ursolate, it is advised to avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
sodium;(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3.Na/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7;/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33);/q;+1/p-1/t18-,19+,21+,22-,23+,24+,27+,28-,29-,30+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAZSEDLBBRXQJ-ANQQBNRBSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176521 | |
| Record name | Sodium ursolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium ursolate | |
CAS RN |
220435-39-2 | |
| Record name | Sodium ursolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220435392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium ursolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM URSOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV5D25VL1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



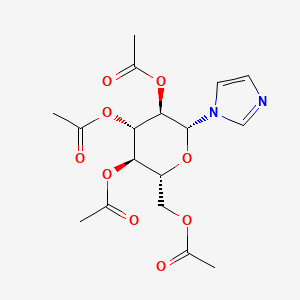

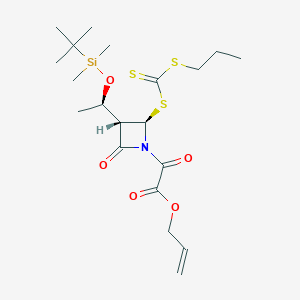
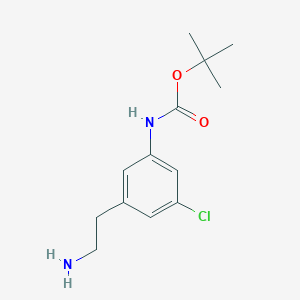
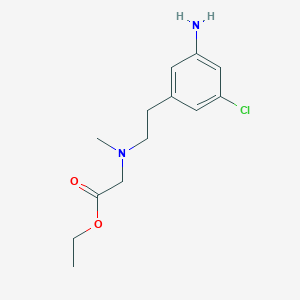
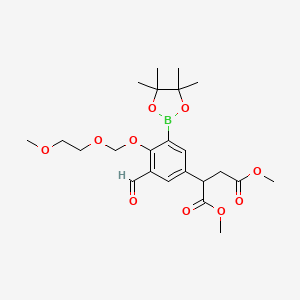

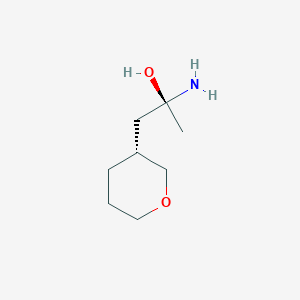
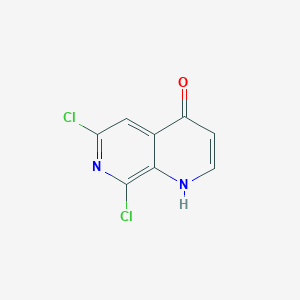
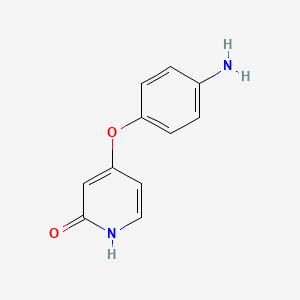
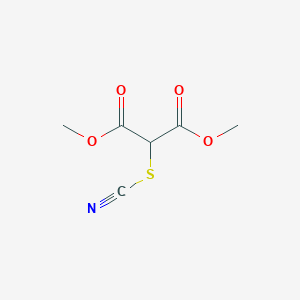
![Methyl 2-(6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate](/img/structure/B1512683.png)
